Cl2201

Description

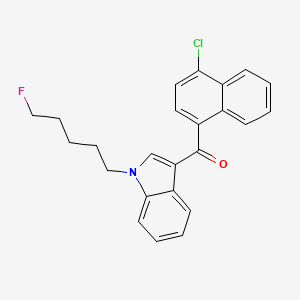

Structure

3D Structure

Properties

IUPAC Name |

(4-chloronaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFNO/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-27(15-7-1-6-14-26)23-11-5-4-10-19(21)23/h2-5,8-13,16H,1,6-7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSLVWWUOKKZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043070 | |

| Record name | (4-Chloronaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391486-12-6 | |

| Record name | CL-2201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391486126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chloronaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-2201 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAB5UV995D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism of Action: Selective Cannabinoid Receptor Agonism

A Comprehensive Review of the Putative Mechanism of Action of Cl2201

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has been identified as a novel synthetic compound with significant biological activity. This document provides a detailed technical overview of its mechanism of action, drawing from available preclinical data. The focus is on its interaction with specific cellular targets and the subsequent downstream signaling cascades. All presented data is based on in vitro and cellular assays designed to elucidate the pharmacological profile of this compound.

This compound acts as a potent and selective agonist for the cannabinoid receptor type 1 (CB1R). Its primary mechanism involves binding to and activating this receptor, which is predominantly expressed in the central nervous system. This interaction initiates a cascade of intracellular signaling events, characteristic of G-protein coupled receptor (GPCR) activation.

Binding Affinity and Receptor Activation

In vitro studies have quantified the binding affinity of this compound for human cannabinoid receptors. Radioligand binding assays using [³H]CP55,940 were performed with membranes from HEK293 cells expressing either human CB1 or CB2 receptors. This compound demonstrated a high affinity for CB1R with a dissociation constant (Ki) in the low nanomolar range, indicating a strong and specific interaction. Its affinity for the CB2 receptor was significantly lower, highlighting its selectivity.

Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors

| Receptor | Ki (nM) |

| CB1 | 1.2 ± 0.2 |

| CB2 | 345 ± 25 |

Data are presented as mean ± standard deviation from three independent experiments.

Functional activity was assessed through a [³⁵S]GTPγS binding assay, which measures the activation of G-proteins upon receptor agonism. This compound stimulated [³⁵S]GTPγS binding in a concentration-dependent manner in membranes from cells expressing CB1R, with a potent EC₅₀ value.

Table 2: Functional Potency and Efficacy of this compound at the CB1 Receptor

| Assay | EC₅₀ (nM) | Emax (%) |

| [³⁵S]GTPγS Binding | 3.5 ± 0.5 | 95 ± 5 |

Emax is expressed relative to the maximal stimulation induced by the full agonist CP55,940.

Downstream Signaling Pathways

Upon activation by this compound, the CB1 receptor, a Gi/o-coupled GPCR, primarily inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The experimental workflow for quantifying this effect is outlined below.

Figure 1: Experimental workflow for determining the effect of this compound on cAMP levels.

The activation of the Gi/o pathway by this compound also leads to the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).

Figure 2: Signaling pathway initiated by this compound at the CB1 receptor.

Experimental Protocols

4.1. Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing human CB1 or CB2 receptors were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were harvested, and membranes were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) followed by centrifugation. The final pellet was resuspended in assay buffer.

-

Assay Protocol: Competition binding assays were performed in a 96-well plate. 10 µg of membrane protein was incubated with 0.5 nM [³H]CP55,940 and varying concentrations of this compound for 90 minutes at 30°C. Non-specific binding was determined in the presence of 10 µM unlabeled CP55,940. The reaction was terminated by rapid filtration through GF/B filters, and radioactivity was quantified by liquid scintillation counting.

-

Data Analysis: Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

4.2. [³⁵S]GTPγS Binding Assay

-

Assay Protocol: Membranes from CB1R-expressing cells (20 µg) were incubated in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing 0.1% BSA, 100 µM GDP, 0.1 nM [³⁵S]GTPγS, and varying concentrations of this compound. The incubation was carried out for 60 minutes at 30°C.

-

Data Analysis: The reaction was stopped by filtration, and bound [³⁵S]GTPγS was measured. Data were analyzed using non-linear regression to determine EC₅₀ and Emax values.

4.3. cAMP Measurement Assay

-

Cell Treatment: CB1R-expressing HEK293 cells were seeded in 96-well plates. Cells were pre-incubated with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 20 minutes, followed by treatment with 10 µM forskolin and varying concentrations of this compound for 30 minutes.

-

Quantification: Intracellular cAMP levels were measured using a commercially available cAMP competitive enzyme immunoassay kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of this compound that produced 50% inhibition of forskolin-stimulated cAMP levels (IC₅₀) was determined.

Conclusion

This compound is a high-affinity, selective CB1 receptor agonist. Its mechanism of action involves the activation of the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Further studies are warranted to explore its in vivo pharmacological effects and therapeutic potential.

An In-depth Technical Guide to CL2201: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL2201, also known as JWH-398 N-(5-fluoropentyl) analog, is a synthetic cannabinoid of the naphthoylindole class. As a derivative of the potent cannabinoid receptor agonist AM2201, this compound is of significant interest to the research community for its potential pharmacological effects mediated through the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and analysis, based on established methods for analogous compounds, are presented. Furthermore, this document elucidates the key signaling pathways activated upon cannabinoid receptor engagement, offering a molecular framework for understanding the compound's mechanism of action. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Identification

This compound is structurally characterized as (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone. Its chemical identity is established by its unique molecular formula, CAS number, and various spectroscopic signatures.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Formal Name | (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone |

| Synonyms | JWH-398 N-(5-fluoropentyl) analog, 4'-chloro-AM-2201, CLAM, SGT-20 |

| CAS Number | 1391486-12-6 |

| Molecular Formula | C₂₄H₂₁ClFNO |

| Molecular Weight | 393.9 g/mol |

| SMILES | O=C(C1=CC=C(Cl)C2=C1C=CC=C2)C3=CN(CCCCCF)C4=C3C=CC=C4 |

| InChI Key | MJSLVWWUOKKZTQ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The following table summarizes the known and predicted properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Crystalline solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not experimentally determined | - |

| Solubility | Dichloromethane: 20 mg/mLDMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 5 mg/mL | --INVALID-LINK-- |

| UV Absorption (λmax) | 219, 314 nm (in Methanol) | --INVALID-LINK-- |

| pKa | Not experimentally determined | - |

| logP | Not experimentally determined | - |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the acylation of an indole core. The following is a generalized protocol based on the synthesis of related naphthoylindoles.

General Synthetic Scheme

Caption: Generalized synthetic workflow for this compound.

Detailed Methodology

Step 1: Synthesis of 4-chloro-1-naphthoyl chloride

-

To a solution of 4-chloro-1-naphthoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield crude 4-chloro-1-naphthoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(5-fluoropentyl)-1H-indole

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve indole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DMF.

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the indole anion.

-

Add 1-bromo-5-fluoropentane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(5-fluoropentyl)-1H-indole.

Step 3: Synthesis of this compound ((4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone)

-

In a flame-dried flask under an inert atmosphere, dissolve 1-(5-fluoropentyl)-1H-indole in an anhydrous solvent like dichloromethane.

-

Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add a solution of 4-chloro-1-naphthoyl chloride in the same solvent dropwise.

-

Allow the reaction to stir at 0 °C for an additional 1-2 hours and then at room temperature overnight.

-

Pour the reaction mixture into a mixture of ice and hydrochloric acid to quench the reaction and decompose the aluminum complex.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Analytical Methodology

The detection and quantification of this compound in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

General Workflow for Analysis in Biological Samples

Caption: General workflow for the analysis of this compound in biological samples.

Detailed Protocol for Quantification in Blood using LC-MS/MS

This protocol is a generalized procedure and should be validated for specific laboratory conditions.

1. Sample Preparation:

-

To 100 µL of whole blood, add an internal standard (e.g., a deuterated analog of this compound).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube.

-

The supernatant can be directly injected or further purified by solid-phase extraction (SPE) for increased sensitivity and removal of matrix interferences.

-

If using SPE, condition a C18 cartridge with methanol followed by water. Load the supernatant, wash with a low percentage of organic solvent in water, and elute with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to achieve separation from endogenous matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion of the analytical standards. For this compound (m/z 394.1 for [M+H]⁺), potential fragments would be monitored.

-

3. Quantification:

-

A calibration curve is constructed by analyzing blank blood samples spiked with known concentrations of this compound and a fixed concentration of the internal standard.

-

The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

-

The concentration of this compound in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Biological Activity and Signaling Pathways

This compound is an analog of AM2201, a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] The biological effects of this compound are presumed to be mediated through the activation of these G-protein coupled receptors (GPCRs).

Receptor Binding Affinity

Table 3: Cannabinoid Receptor Binding Affinity of AM2201 (Parent Compound)

| Receptor | Kᵢ (nM) |

| CB1 | 1.0 |

| CB2 | 2.6 |

| Data from Cayman Chemical product information for AM2201. |

Cannabinoid Receptor Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. These pathways are complex and can be cell-type specific. The primary signaling mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels and other signaling proteins.[2]

CB1 Receptor Signaling Pathway

References

Uncharted Territory: The Enigma of Cl2201 in Scientific Literature

A comprehensive search of publicly available scientific databases and literature has yielded no specific information on a compound designated as "Cl2201." This identifier does not correspond to any known molecule, therapeutic agent, or research chemical within the public domain. Consequently, a detailed technical guide on its synthesis, discovery, and biological activity cannot be provided at this time.

The absence of "this compound" from the scientific record suggests several possibilities:

-

Internal or Proprietary Code: "this compound" may be an internal, proprietary code used by a research institution or pharmaceutical company. Such identifiers are common during the early stages of drug discovery and development and are not publicly disclosed until patent applications are filed or research is published.

-

Novel or Unpublished Discovery: The compound may be a very recent discovery that has not yet been described in peer-reviewed literature. The process of characterizing a new molecule, elucidating its structure, and determining its biological properties is a lengthy one, and there is often a significant delay between discovery and publication.

-

Typographical Error or Misnomer: It is possible that "this compound" is a typographical error or an incorrect designation for a known compound.

Without any foundational information, it is impossible to fulfill the request for an in-depth technical guide. Key elements such as synthesis protocols, experimental data, and associated signaling pathways are entirely absent from the public record. Therefore, the creation of data tables and visualizations as requested is not feasible.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of its identifier. If "this compound" is an internal designation, information would be restricted to the originating organization. In the case of a potential novel discovery, the scientific community awaits its disclosure through formal publication or presentation at scientific conferences.

Should a different, publicly recognized identifier for this compound be available, a thorough analysis and the generation of the requested technical guide can be pursued.

An In-depth Technical Guide to the Pharmacological Profile of AM-2201

Disclaimer: Initial searches for a compound designated "Cl2201" did not yield any matching results in the public scientific literature. It is highly probable that this designation is a typographical error. Based on the structural similarity of the alphanumeric name and the nature of the requested information, this guide will focus on the well-documented synthetic cannabinoid AM-2201 . The following information is provided under the assumption that "this compound" was intended to be "AM-2201".

This technical guide provides a comprehensive overview of the pharmacological profile of AM-2201, a potent synthetic cannabinoid. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to AM-2201

AM-2201, [1-(5-fluoropentyl)-3-(1-naphthoyl)indole], is a potent synthetic cannabinoid that acts as a non-selective full agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It is a fluorinated analog of the research chemical JWH-018. Due to its high affinity and efficacy at these receptors, AM-2201 has been a subject of significant interest in pharmacological and toxicological research.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological activity of AM-2201 at its primary molecular targets.

Table 1: Receptor Binding Affinities of AM-2201

| Receptor | Species | Ki (nM) | Assay Type | Reference |

| CB1 | Human | 1.0 ± 0.1 | Radioligand Binding Assay | [1][2] |

| CB2 | Human | 2.6 ± 0.3 | Radioligand Binding Assay | [1][2] |

Table 2: Functional Activity of AM-2201

| Receptor | Species | EC50 (nM) | Assay Type | Effect | Reference |

| CB1 | Rat | 38 ± 4 | [35S]GTPγS Binding Assay | Agonist | [3] |

| CB2 | Human | 30 ± 2 | cAMP Accumulation Assay | Agonist | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the standard experimental protocols used to determine the pharmacological parameters of AM-2201.

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from cannabinoid receptors by AM-2201.

-

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP-55,940).

-

AM-2201 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor-containing membranes with the radioligand and varying concentrations of AM-2201.

-

Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of AM-2201 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the activation of G-protein coupled receptors, such as CB1 and CB2.

-

Objective: To quantify the ability of AM-2201 to stimulate G-protein activation following receptor binding.

-

Materials:

-

Membrane preparations from cells expressing the receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

AM-2201 at various concentrations.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.

-

Add AM-2201 at various concentrations followed by the addition of [35S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [35S]GTPγS (e.g., 60 minutes at 30°C).

-

Separate bound from free [35S]GTPγS by filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Plot the specific binding of [35S]GTPγS against the concentration of AM-2201 to determine the EC50 (the concentration of AM-2201 that produces 50% of the maximal response).

-

Signaling Pathways and Visualizations

AM-2201, as a cannabinoid receptor agonist, primarily initiates signaling through Gi/o-coupled proteins. The activation of these pathways leads to a cascade of intracellular events.

Activation of the CB1 receptor by AM-2201 typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Caption: AM-2201 activates the CB1 receptor, leading to G-protein modulation of downstream effectors.

The general workflow for characterizing the pharmacological profile of a compound like AM-2201 in vitro involves a series of sequential assays.

Caption: A typical experimental workflow for the in vitro pharmacological characterization of AM-2201.

Conclusion

AM-2201 is a high-affinity, high-efficacy agonist at both CB1 and CB2 receptors. Its pharmacological profile has been well-characterized through a variety of in vitro assays, which consistently demonstrate its potent activity. The primary mechanism of action involves the activation of Gi/o-protein signaling cascades, leading to the modulation of several key intracellular effectors. The data and protocols presented in this guide provide a foundational understanding for further research into the physiological and toxicological effects of AM-2201 and related synthetic cannabinoids.

References

- 1. Pharmacokinetics of clarithromycin, a new macrolide, after single ascending oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of clarithromycin, a new macrolide, after single ascending oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Single- and multiple-dose pharmacokinetics of clarithromycin, a new macrolide antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro binding affinity of Cl2201 to cannabinoid receptors

Unable to Proceed: No Publicly Available Data for "Cl2201"

A comprehensive search of scientific literature and public databases has yielded no information on a compound designated "this compound" in the context of cannabinoid receptor binding affinity. Consequently, the request for an in-depth technical guide on this specific topic cannot be fulfilled at this time.

The absence of data for "this compound" suggests several possibilities:

-

Typographical Error: The compound name may be misspelled. It bears a resemblance to known synthetic cannabinoids, such as AM-2201 or THJ-2201 . Users are advised to verify the exact name and spelling of the compound.

-

Novel or Unpublished Compound: "this compound" may be a very recent discovery or a compound that is currently under investigation and has not yet been described in published literature.

-

Internal Compound Code: The designation may be an internal code used within a specific research institution or company that does not correspond to a publicly disclosed name.

Without accessible data, it is impossible to provide the core requirements of the request, including:

-

Quantitative binding affinity data (e.g., Kᵢ, IC₅₀).

-

Detailed experimental protocols for binding assays.

-

Signaling pathway information for visualization.

We recommend that researchers, scientists, and drug development professionals verify the compound identifier. Should a correct and publicly documented compound name be provided, a comprehensive technical guide can be generated.

For illustrative purposes, had data been available, the guide would have included the following sections:

Illustrative Example: Structure of the Requested Report

In Vitro Binding Affinity of [Corrected Compound Name]

This section would present a summary of the binding affinities of the compound for the human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Data would be compiled from various studies and presented in a clear, tabular format.

Table 1: In Vitro Cannabinoid Receptor Binding Affinity of [Corrected Compound Name]

| Receptor | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Efficacy | Reference |

|---|---|---|---|---|---|---|

| Human CB1 | Radioligand Binding | [³H]CP55,940 | Data | Data | Agonist | [Citation] |

| Human CB2 | Radioligand Binding | [³H]CP55,940 | Data | Data | Agonist | [Citation] |

| Human CB1 | GTPγS Assay | [³⁵S]GTPγS | Data | EC₅₀ (nM) | Agonist | [Citation] |

| Human CB2 | GTPγS Assay | [³⁵S]GTPγS | Data | EC₅₀ (nM) | Agonist | [Citation] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table would be provided.

2.1. Radioligand Competition Binding Assay This assay determines the affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Caption: Workflow for Radioligand Competition Binding Assay.

Cannabinoid Receptor Signaling

An overview of the canonical signaling pathway for cannabinoid receptors would be visualized.

3.1. G-protein Dependent Signaling Pathway Upon activation by an agonist, CB1 and CB2 receptors couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Caption: Canonical Gᵢ/ₒ-protein signaling pathway for cannabinoid receptors.

A Technical Whitepaper on the Research Chemical Cl2201

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. Cl2201 is a research chemical and is not intended for human or veterinary use. The physiological and toxicological properties of this compound are largely uncharacterized.

Introduction

This compound (CAS: 1391486-12-6) is a synthetic cannabinoid receptor agonist (SCRA) intended for forensic and research applications.[1] Structurally, it is a naphthoylindole, belonging to a class of compounds that has been the subject of extensive research due to their potent interaction with the endocannabinoid system.

This compound is a direct chemical derivative of AM-2201, a well-documented potent synthetic cannabinoid.[1] The key structural difference is the addition of a chlorine atom at the 4-position of the naphthalene group.[1] Its formal chemical name is (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone.[1][2][3] Given its structural similarity to AM-2201, it is presumed to act as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, though comprehensive pharmacological data for this compound itself is not yet available in peer-reviewed literature.

This guide provides a summary of the known physicochemical properties of this compound, inferred pharmacological activity based on related compounds, and standardized experimental protocols and workflows relevant to its characterization.

Physicochemical and Analytical Data

The fundamental chemical properties of this compound are summarized below. This data is critical for handling, storage, and analytical identification of the compound.

| Property | Value | Reference |

| Formal Name | (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone | [1] |

| Synonyms | JWH 398 N-(5-fluoropentyl) analog, CL-2201 | [1][2][3] |

| CAS Number | 1391486-12-6 | [1][4] |

| Molecular Formula | C₂₄H₂₁ClFNO | [1][3][4] |

| Formula Weight | 393.9 g/mol | [1] |

| UV λmax | 219, 314 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years (under specified storage) | [1] |

| Solubility | Dichloromethane: 20 mg/mL, DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 5 mg/mL | [1] |

Pharmacological Profile

While the specific pharmacological properties of this compound are not yet fully characterized, its mechanism of action can be inferred from its close structural analog, AM-2201.[1] AM-2201 is a potent, non-selective full agonist for the cannabinoid receptors.[5] It is expected that the addition of a chloro- group on the naphthoyl ring of this compound modulates its binding affinity and efficacy, but it will likely retain a similar pharmacological target.

The established pharmacological data for the parent compound AM-2201 is presented for comparative purposes.

| Compound | Target | Assay Type | Value | Reference |

| AM-2201 | Human CB1 Receptor | Binding Affinity (Kᵢ) | 1.0 nM | [1][5] |

| Human CB2 Receptor | Binding Affinity (Kᵢ) | 2.6 nM | [1][5] | |

| Human CB1 Receptor | Functional Efficacy (EC₅₀) | 38 nM | [5] | |

| Human CB2 Receptor | Functional Efficacy (EC₅₀) | 58 nM | [5] |

Visualization of Pathways and Workflows

Cannabinoid Receptor Signaling Pathway

As a presumed CB1/CB2 agonist, this compound is expected to activate the canonical Gi/o-protein coupled receptor signaling cascade. Upon binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of downstream ion channels and kinase pathways.

Caption: Canonical Gi-coupled signaling pathway for the CB1 receptor activated by an agonist like this compound.

Standard Research Chemical Characterization Workflow

The process of characterizing a novel research chemical like this compound follows a structured workflow. This ensures that its identity, purity, and primary biological activity are well-defined before more complex investigations are undertaken.

References

Lack of Publicly Available Toxicological Data for Cl2201

Initial investigations to gather toxicological data on a compound identified as "Cl2201" have not yielded any specific, publicly available scientific literature, safety data sheets, or database entries under this identifier. Extensive searches across a range of scientific and toxicological databases have failed to identify a substance with the designation "this compound."

This suggests several possibilities:

-

"this compound" may be an internal, proprietary code used by a specific research institution or company that is not in the public domain.

-

The identifier may be a typographical error, and the user may have intended to query a different compound.

-

It could be a newly synthesized compound for which toxicological data has not yet been published.

Given the lack of direct information for "this compound," this report cannot provide the requested in-depth technical guide. However, during the search process, several compounds with similar alphanumeric designations were identified for which toxicological data is available. These include:

-

AM-2201: A potent synthetic cannabinoid.

-

ONC201: An experimental anti-cancer drug.

Should the user believe that "this compound" is a misidentification of one of these, or another compound, a subsequent report can be generated with a corrected query. Without further clarification on the identity of "this compound," a comprehensive toxicological whitepaper as requested cannot be compiled.

The Synthetic Cannabinoid Cl2201: An In-Depth Technical Guide on its Relation to JWH Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl2201, also known as 4'-chloro-AM-2201, is a synthetic cannabinoid that has emerged among the vast landscape of novel psychoactive substances. Structurally, it is a naphthoylindole, placing it in close relation to the widely studied JWH series of compounds, named after their creator, John W. Huffman. This technical guide provides a comprehensive overview of this compound's relationship to JWH compounds, its presumed mechanism of action, and the broader pharmacological context of this class of synthetic cannabinoids. Due to the limited availability of direct pharmacological data for this compound, this paper will focus on the well-characterized parent compounds, JWH-018 and its fluorinated analog AM-2201, to infer the likely properties of this compound.

Chemical Relationship and Structure

This compound is a structural analog of AM-2201, which is itself a fluorinated derivative of JWH-018. The core structure of these compounds consists of a naphthalene ring linked by a ketone to an indole ring, which bears an alkyl chain at the nitrogen position. The key structural modifications that differentiate these three compounds are:

-

JWH-018: Possesses a pentyl chain attached to the indole nitrogen.

-

AM-2201: The terminal hydrogen on the pentyl chain of JWH-018 is substituted with a fluorine atom.

-

This compound: A chlorine atom is added to the 4-position of the naphthalene ring of AM-2201.

These seemingly minor structural alterations can significantly impact the pharmacological properties of the compounds, including their binding affinity for cannabinoid receptors and their functional activity.

Presumed Mechanism of Action and Signaling Pathways

Like other synthetic cannabinoids, this compound is presumed to act as an agonist at the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the endocannabinoid system.

G-Protein Signaling Pathway: The canonical signaling pathway for cannabinoid receptor agonists involves the activation of inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein subunits (Gα and Gβγ). The activated Gα subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate other downstream effectors, including ion channels.

Canonical G-protein signaling pathway for synthetic cannabinoids.

β-Arrestin Signaling Pathway: In addition to G-protein-mediated signaling, agonist binding to cannabinoid receptors can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, but can also initiate a separate wave of G-protein-independent signaling. Some synthetic cannabinoids have been shown to be "biased agonists," preferentially activating one pathway over the other, which may contribute to their distinct and often more severe toxicological profiles compared to THC.

β-Arrestin recruitment and signaling pathway.

Quantitative Data for Related JWH Compounds

Due to the absence of published pharmacological data for this compound, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) for its parent compounds, JWH-018 and AM-2201. These values provide a strong indication of the likely high potency of this compound.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Reference |

| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | [1] |

| AM-2201 | 1.0 | 2.6 | [2] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity at Cannabinoid Receptors (EC50, nM)

| Compound | Assay | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | Reference |

| JWH-018 | cAMP Inhibition | 102 | 133 | [1] |

| AM-2201 | cAMP Inhibition | 38 | 58 | [2] |

Lower EC50 values indicate higher potency.

Experimental Protocols

The characterization of synthetic cannabinoids like this compound and its JWH-related precursors relies on standardized in vitro assays. The following sections detail the methodologies for two key experiments.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: [³H]CP-55,940 or another suitable high-affinity cannabinoid receptor ligand.

-

Test compound (e.g., this compound, JWH-018, AM-2201) at various concentrations.

-

Non-specific binding control: A high concentration of an unlabeled high-affinity cannabinoid ligand (e.g., WIN-55,212-2).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Filtration apparatus (cell harvester) and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following for each test compound concentration:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competitive Binding: Test compound dilution, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental workflow for a competitive radioligand binding assay.

cAMP Functional Assay (Inhibition of Adenylyl Cyclase)

This assay measures the functional activity of a compound by quantifying its ability to inhibit the production of cAMP in cells expressing cannabinoid receptors.

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Test compound at various concentrations.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).

-

Cell culture medium and reagents.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Follow the protocol of the chosen cAMP assay kit to quantify the amount of cAMP in each well. This typically involves a competitive immunoassay or a biosensor.

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Use non-linear regression to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibitory effect).

-

Experimental workflow for a cAMP functional assay.

Conclusion

References

Disclaimer: As of late 2025, dedicated in vivo metabolism studies for the synthetic cannabinoid Cl2201 are not available in peer-reviewed scientific literature. This compound (JWH 398 N-(5-fluoropentyl) analog) is a derivative of the potent synthetic cannabinoid AM2201, featuring a chlorine atom at the fourth position of the naphthalene group[1]. The physiological and toxicological properties of this compound are largely unknown[1].

This guide provides an in-depth overview of the expected primary metabolic pathways of this compound based on comprehensive in vivo and in vitro studies of structurally analogous synthetic cannabinoids, including AM2201, NM-2201, and MAM-2201. Researchers and drug development professionals can leverage this information to inform initial hypotheses for the development of analytical methods and to anticipate the likely metabolic fate of this compound in vivo.

Predicted Primary Metabolic Pathways for this compound

Based on the metabolism of related synthetic cannabinoids, this compound is expected to undergo extensive biotransformation, primarily through the following Phase I reactions:

-

Ester Hydrolysis: For analogs containing an ester linkage, such as NM-2201, this is a major initial metabolic step.

-

Hydroxylation: The addition of hydroxyl groups can occur on the N-alkyl chain (at various positions) and on the core indole or naphthalene structures.

-

Oxidative Defluorination: The N-(5-fluoropentyl) side chain is a common site for metabolism, where the fluorine atom is replaced, often leading to the formation of a carboxylic acid metabolite.

These Phase I metabolites can then undergo Phase II conjugation, most commonly with glucuronic acid, to facilitate excretion. Studies on compounds like NM-2201 have shown that glucuronide conjugates are predominant metabolites found in urine[2].

The diagram below illustrates the predicted primary metabolic pathways for this compound, extrapolated from its analogs.

References

The Synthetic Cannabinoid AM-2201 (Cl-2201): A Technical Guide for Researchers

An In-depth Overview of its Legal Status, Pharmacology, and Experimental Protocols

Introduction

AM-2201, also known by its synonym Cl-2201, is a potent synthetic cannabinoid that has garnered significant attention in the scientific community and regulatory bodies worldwide. This technical guide provides a comprehensive overview of AM-2201 for researchers, scientists, and drug development professionals. It details its legal status, pharmacological profile, and established experimental protocols for its study. The information is presented to facilitate research and a deeper understanding of this compound's properties.

Legal Status and Scheduling

AM-2201 is a controlled substance in numerous jurisdictions globally, reflecting its potential for abuse and lack of accepted medical use. Researchers must adhere to strict regulatory guidelines for its acquisition, handling, and use in scientific investigations.

| Jurisdiction | Legal Status/Schedule | Notes |

| United States | Schedule I Controlled Substance[1][2] | Substances in Schedule I have a high potential for abuse and no currently accepted medical use in treatment in the U.S.[1][2] |

| United Kingdom | Class B[1][3] | Possession, supply, and production are illegal without a license. |

| Canada | Schedule II[1][4] | Substances in Schedule II are considered to have a high potential for abuse. |

| United Nations | Schedule II of the 1971 Convention on Psychotropic Substances | This scheduling indicates that the substance has a recognized therapeutic value but also a high potential for abuse. |

| European Union | Varies by member state, but generally controlled. | Researchers should consult the specific regulations of the EU member state in which they operate. |

Pharmacological Profile

AM-2201 is a potent, non-selective full agonist for the cannabinoid receptors CB1 and CB2.[1] Its high affinity for these receptors underlies its significant physiological and psychoactive effects.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the interaction of AM-2201 with cannabinoid receptors.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 1.0 nM[1] | Wikipedia |

| CB2 | 2.6 nM[1] | Wikipedia | |

| Functional Activity (EC50) | Human CB1 | 38 nM[1] | Wikipedia |

| Human CB2 | 58 nM[1] | Wikipedia |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of AM-2201.

Synthesis of AM-2201

The synthesis of AM-2201 can be achieved through a multi-step process as first reported by Makriyannis and Deng.

Workflow for the Synthesis of AM-2201

Caption: Synthetic pathway of AM-2201 from indole.

Detailed Methodology:

-

Acylation of Indole: To a solution of 1-H indole in ethyl acetate, a solution of methyl magnesium bromide in ethyl acetate is added. Subsequently, naphthalene-1-carbonyl chloride (prepared from naphthalene-1-carboxylic acid and thionyl chloride) is added, followed by the addition of an aqueous solution of ammonium chloride. The resulting filtrate of 1H-indol-3-yl(naphthalen-1-yl)methanone is then washed and recrystallized.

-

N-Alkylation: The purified 1H-indol-3-yl(naphthalen-1-yl)methanone is added to a suspension of sodium hydride in dimethylformamide (DMF). This is followed by the addition of 5-bromopentylacetate for the N-alkylation reaction.

-

Deprotection: The acetate group is cleaved using a methanolic potassium hydroxide solution to yield the hydroxylated intermediate.

-

Fluorination: The final step involves the fluorination of the pentyl side chain using diethylaminosulfur trifluoride (DAST) in dichloromethane to produce AM-2201.

CB1/CB2 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of AM-2201 for cannabinoid receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the following are combined:

-

Cell membrane preparation.

-

A fixed concentration of a high-affinity radiolabeled cannabinoid agonist (e.g., [³H]CP55,940).

-

Increasing concentrations of AM-2201 (the competitor).

-

Assay buffer (typically containing Tris-HCl, MgCl₂, and BSA).

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of AM-2201 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Activity Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity (EC50) of AM-2201 by quantifying its ability to stimulate G-protein activation upon binding to CB1 or CB2 receptors.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

Caption: Workflow for determining functional activity.

Detailed Methodology:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing CB1 or CB2 receptors are used.

-

Assay Setup: In a 96-well plate, the following are combined in an assay buffer (typically containing HEPES, NaCl, MgCl₂, and BSA):

-

Cell membrane preparation.

-

[³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Guanosine diphosphate (GDP) to regulate basal G-protein activity.

-

Increasing concentrations of AM-2201.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

-

Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by rapid vacuum filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of AM-2201. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Signaling Pathways

As a full agonist at both CB1 and CB2 receptors, AM-2201 initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

CB1/CB2 Receptor Signaling Cascade

Caption: Downstream effects of AM-2201 binding.

Key Downstream Signaling Events:

-

Inhibition of Adenylyl Cyclase: Activation of Gi/o by AM-2201 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and alters the phosphorylation of various downstream targets.

-

Modulation of Ion Channels:

-

Calcium Channels: CB1 receptor activation typically inhibits presynaptic voltage-gated calcium channels (N- and P/Q-type), leading to a decrease in calcium influx and subsequent reduction in neurotransmitter release.

-

Potassium Channels: Activation of CB1 receptors can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuron, and decreased neuronal excitability.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Both CB1 and CB2 receptor activation can stimulate the MAPK/ERK signaling cascade, which is involved in regulating a variety of cellular processes, including gene expression, cell proliferation, and survival.

Conclusion

AM-2201 (Cl-2201) is a powerful research tool for investigating the endocannabinoid system due to its high potency and full agonism at CB1 and CB2 receptors. Its controlled status necessitates strict adherence to legal and safety protocols. The experimental methodologies and signaling pathway information provided in this guide are intended to support the design and execution of rigorous scientific studies involving this compound. A thorough understanding of its pharmacology is crucial for interpreting experimental results and for the broader goal of advancing our knowledge of cannabinoid receptor function in health and disease.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of AM-2201

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2201 is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid receptors CB1 and CB2.[1] As a research chemical, it is crucial to characterize its pharmacological profile, including its binding affinity, functional potency, and potential cytotoxic effects. This document provides detailed protocols for a suite of in vitro cell-based assays designed to comprehensively evaluate the activity of AM-2201 and similar compounds. The assays described herein are fundamental for screening and characterizing novel cannabinoid receptor modulators in a drug discovery and development setting.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling cascade initiated by CB1 receptor activation and the general workflow for the cell-based assays described in this protocol.

References

Application Notes and Protocols: Preparation of Research Compounds for Animal Studies

Disclaimer: The compound "Cl2201" is not identifiable as a standard research chemical in publicly available scientific literature. The following protocols are generalized for the preparation of a hypothetical, poorly water-soluble compound for animal studies and should be adapted based on the specific physicochemical properties of the actual compound being investigated. All animal research must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.

Introduction

The successful in vivo evaluation of a novel research compound is contingent upon its appropriate formulation and administration. This document provides a general framework for the preparation of a poorly water-soluble compound, designated here as "Compound X," for administration to small laboratory animals. The primary challenge with such compounds is achieving a homogenous and stable formulation that allows for accurate and reproducible dosing.

Compound Information and Solubility Testing

Prior to in vivo studies, it is critical to characterize the solubility of the test compound in various pharmaceutically acceptable vehicles. This information will guide the selection of an appropriate vehicle for the desired route of administration.

Table 1: Solubility of a Hypothetical Compound X in Common Vehicles

| Vehicle | Solubility (mg/mL) at RT | Observations |

| Water | < 0.1 | Insoluble |

| Saline (0.9% NaCl) | < 0.1 | Insoluble |

| Phosphate-Buffered Saline (PBS) | < 0.1 | Insoluble |

| 5% Dextrose in Water (D5W) | < 0.1 | Insoluble |

| Polyethylene Glycol 400 (PEG400) | > 50 | Soluble, forms a clear solution |

| Dimethyl Sulfoxide (DMSO) | > 100 | Soluble, forms a clear solution |

| 10% Tween® 80 in Saline | 5 | Forms a microemulsion |

| 20% Solutol® HS 15 in Saline | 10 | Forms a clear micellar solution |

| 10% Cremophor® EL in Saline | 8 | Forms a clear micellar solution |

Note: These are example values and must be experimentally determined for the specific compound.

Experimental Protocols

Vehicle Selection Workflow

The selection of an appropriate vehicle is a critical step in preparing a compound for animal studies. The following workflow outlines the decision-making process.

Application Notes: Analytical Methods for the Detection of AM-2201 in Biological Samples

Introduction

AM-2201 is a potent synthetic cannabinoid that acts as a full agonist for the cannabinoid receptors CB1 and CB2.[1] As a designer drug, it is frequently encountered in forensic and clinical toxicology cases. Due to extensive metabolism, the parent compound is rarely detected in biological matrices like urine. Therefore, analytical methods must target its major metabolites to confirm exposure.[2][3] The primary metabolic pathways for AM-2201 include hydroxylation of the N-pentyl chain, oxidative defluorination, and subsequent carboxylation.[3][4] This document provides detailed protocols for the screening and confirmation of AM-2201 and its metabolites in biological samples, primarily urine and blood.

Metabolic Pathway of AM-2201

The metabolism of AM-2201 is complex and results in numerous metabolites. A simplified pathway highlighting the major biotransformations is crucial for selecting appropriate analytical targets. Key reactions include hydroxylation, oxidative defluorination, and carboxylation.[3][4] It is important to note that some major metabolites of AM-2201, such as JWH-018 N-(5-hydroxypentyl) and JWH-018 N-pentanoic acid, are also metabolites of the parent compound JWH-018, which can complicate interpretation.[3][5] The detection of specific metabolites like AM-2201 6-hydroxyindole or AM-2201 N-(4-hydroxypentyl) is essential to definitively confirm AM-2201 intake.[3]

Caption: Simplified metabolic pathway of AM-2201.

Section 1: Screening by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective technique ideal for preliminary screening of large numbers of samples.[6] These assays are typically designed to detect a common metabolite shared by a class of synthetic cannabinoids. For AM-2201, ELISAs targeting metabolites of JWH-018, such as JWH-018 N-pentanoic acid, are often used due to cross-reactivity.[7] It is critical to note that ELISA is a screening tool, and all presumptive positive results must be confirmed by a more specific method like LC-MS/MS or GC-MS.

Experimental Workflow: ELISA Screening

Caption: General workflow for competitive ELISA screening.

Protocol 1: General ELISA Screening for AM-2201 Metabolites in Urine

This protocol is a general guideline based on commercially available synthetic cannabinoid ELISA kits.[8][9] Refer to the specific manufacturer's instructions for detailed procedures.

-

Sample Preparation: Urine samples can typically be used directly after centrifugation to remove particulates. No sample extraction is usually required.[7]

-

Assay Procedure (Competitive ELISA):

-

Bring all reagents and samples to room temperature.

-

Add specified volumes of calibrators, controls, and urine samples to the appropriate wells of the antibody-coated microplate.

-

Add the drug-enzyme (e.g., HRP) conjugate to each well. Incubate as per the manufacturer's instructions (e.g., 60 minutes at room temperature). During this step, the metabolite in the sample competes with the drug-enzyme conjugate for binding to the immobilized antibody.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The enzyme on the bound conjugate converts the substrate to a colored product.

-

Add the stop solution to each well to terminate the reaction.

-

Read the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm).

-

-

Data Interpretation: The absorbance is inversely proportional to the concentration of the analyte in the sample. Samples with an absorbance value below the cutoff calibrator are considered presumptive positive.

Section 2: Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmation and quantification of synthetic cannabinoids and their metabolites due to its high sensitivity and specificity.[10] The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Experimental Workflow: LC-MS/MS Confirmation

Caption: Workflow for LC-MS/MS confirmation of AM-2201.

Protocol 2: LC-MS/MS Analysis of AM-2201 Metabolites in Urine

This protocol is based on established methods for synthetic cannabinoid analysis in urine.[11][12]

-

Sample Preparation (Hydrolysis and SPE):

-

To 1-2 mL of urine, add an internal standard mixture.

-

Add 1 mL of acetate buffer (pH 5.0).

-

Add β-glucuronidase enzyme (e.g., 5,000 units/mL).[11]

-

Vortex and incubate at ~65°C for 1-2 hours to hydrolyze glucuronidated metabolites.[11]

-

Allow the sample to cool.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange or C18 column) with methanol, followed by D.I. water, and finally a phosphate buffer (e.g., 100 mM, pH 6.0).[11]

-

Load the hydrolyzed sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).[11]

-

Wash the cartridge with D.I. water, followed by a mild organic solvent wash (e.g., 20% acetonitrile in buffer) to remove interferences.[11]

-

Elute the analytes with an appropriate solvent (e.g., 2 x 3 mL of Ethyl Acetate containing 10% Methanol).[11]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.[11]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.[11]

-

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

-

Gradient: A suitable gradient program starting with high aqueous phase, ramping up to high organic phase to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.[11]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). At least two transitions should be monitored for each analyte for confident identification. Example transitions for AM-2201 are Precursor Ion 360.2 -> Product Ions 155.1 and 127.1.[11]

-

Section 3: Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust and reliable confirmatory technique, often considered a gold standard in forensic toxicology.[2] For non-volatile or polar compounds like synthetic cannabinoid metabolites, a derivatization step is required to increase their volatility for gas chromatography.

Experimental Workflow: GC-MS Confirmation

Caption: Workflow for GC-MS confirmation of AM-2201.

Protocol 3: GC-MS Analysis of AM-2201 Metabolites in Urine

This protocol includes derivatization, which is essential for GC-MS analysis of these compounds.[11]

-

Sample Preparation: Follow steps 1-10 from the LC-MS/MS urine preparation protocol (Protocol 2).

-

Derivatization:

-

GC-MS Instrumentation and Conditions:

-

GC System: Gas chromatograph with an autosampler.

-

Column: A low-bleed, non-polar capillary column such as a DB-1ms or equivalent (e.g., 30m x 0.25mm x 0.25µm).[13]

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.[13]

-

Injector Temperature: 280°C.[13]

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 12°C/min to 300°C and hold for 9 minutes.[13]

-

Injection Mode: Splitless or split (e.g., 25:1).[13]

-

Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230°C.[13]

-

Mass Scan Range: 30-550 amu.[13]

-

Data Analysis: Identification is based on the retention time and comparison of the acquired mass spectrum with a reference library spectrum.

-

Quantitative Data Summary

The performance of analytical methods is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and linearity.

| Parameter | LC-MS/MS (Urine) | ELISA (Urine) |

| Analyte(s) | AM-2201 and its metabolites | JWH-018/AM-2201 cross-reactive metabolites |

| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL[5] | N/A (Cutoff-based) |

| Limit of Quantification (LOQ) | ~0.1 - 1.0 ng/mL[5][12] | N/A (Screening) |

| Linear Range | 1 - 100 ng/mL[11] | 1 - 500 µg/L (for JWH-018 metabolite)[6] |

| Cutoff Concentration | N/A | 5 or 10 µg/L (ng/mL)[6] |

| Recovery | >90% (with SPE)[11] | N/A |

| Precision (%CV) | <15%[12] | <15%[6] |

Note: Values are compiled from multiple sources and may vary depending on the specific instrumentation, matrix, and protocol used. The ELISA data is based on assays targeting JWH-018 metabolites which show cross-reactivity with AM-2201.

References

- 1. AM-2201 - Wikipedia [en.wikipedia.org]

- 2. Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jdc.jefferson.edu [jdc.jefferson.edu]

- 4. In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Cannabinoids, JWH-018 ELISA | Diagnostics [neogen.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]

- 11. weber.hu [weber.hu]

- 12. academic.oup.com [academic.oup.com]

- 13. swgdrug.org [swgdrug.org]

Application Notes and Protocols for Cannabinoid Receptor Binding Assays Featuring Cl2201

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabinoid receptors, principally the CB1 and CB2 subtypes, are integral components of the endocannabinoid system and represent critical targets for therapeutic drug development. The CB1 receptor is predominantly located in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily expressed in the immune system and peripheral tissues, where it modulates inflammation and pain.[1] The characterization of novel compounds that selectively target these receptors is a significant focus of modern pharmacology.

This document provides detailed protocols for utilizing Cl2201, a novel synthetic cannabinoid, in competitive radioligand binding assays to ascertain its affinity and selectivity for human CB1 and CB2 receptors. Radioligand binding assays are a reliable and established method for determining the binding characteristics of a ligand to its receptor.[2][3][4]

Data Presentation: Comparative Binding Affinities

The binding affinity of this compound is determined by its ability to displace a known high-affinity radioligand from the CB1 and CB2 receptors. The results are expressed as the inhibition constant (Ki), which signifies the affinity of the ligand for the receptor. A lower Ki value corresponds to a higher binding affinity.

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1/CB2 Ratio) |

| This compound | 15.2 | 258.4 | 17-fold for CB1 |

| Δ⁹-THC | 25.1 | 35.2 | Non-selective |

| WIN-55,212-2 | 2.4 | 3.7 | Non-selective |

| JWH-015 | 6.80 ×10⁻¹¹ M | 4.7 × 10⁻⁵ M | ~690,000-fold for CB1 |

| HU-308 | >10,000 | 22.7 | >440-fold for CB2 |

Note: Data for Δ⁹-THC, WIN-55,212-2, JWH-015, and HU-308 are sourced from published literature for comparative purposes.[5][6]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This protocol details the methodology for determining the binding affinity of this compound for human CB1 and CB2 receptors expressed in cell membranes.

Materials and Reagents:

-

Cell Membranes: CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM WIN-55,212-2.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.[7]

-

Wash Buffer: 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4.[4]

-

Filtration System: Cell harvester with GF/C glass fiber filters.

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The concentration range should be sufficient to generate a complete competition curve (e.g., 0.1 nM to 10 µM).

-

Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (at a final concentration of ~0.7 nM), and 100 µL of cell membrane preparation (5-10 µg protein/well).

-

Non-specific Binding: 50 µL of 10 µM WIN-55,212-2, 50 µL of [³H]CP-55,940, and 100 µL of cell membrane preparation.

-

Competitive Binding: 50 µL of each this compound dilution, 50 µL of [³H]CP-55,940, and 100 µL of cell membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[7]

-

Filtration: Terminate the assay by rapid filtration through GF/C filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4][7]

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay determines the functional activity of this compound by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the cannabinoid receptors.

Materials and Reagents:

-

Cell Membranes: As described in Protocol 1.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Basal Binding Control: Assay buffer without the test compound.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/ml BSA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Filtration System, Scintillation Cocktail, and Scintillation Counter.

Procedure:

-

Compound and Membrane Preparation: Prepare serial dilutions of this compound. Pre-incubate cell membranes with 25 µM GDP for 15 minutes on ice.

-

Assay Setup: In a 96-well plate, add the following:

-

Cell membrane preparation (10-20 µg protein/well).

-

Serial dilutions of this compound.

-

[³⁵S]GTPγS (at a final concentration of ~0.1 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Quantification: Terminate the assay and quantify radioactivity as described in Protocol 1.

Data Analysis:

-

Calculate the net stimulated binding by subtracting the basal binding from the binding in the presence of this compound.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum stimulation) from the dose-response curve.

Visualizations

Caption: Cannabinoid Receptor G-protein Signaling Pathway.

Caption: Radioligand Competition Binding Assay Workflow.

References

- 1. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]